Cas no 50670-51-4 (4-(4-Bromomethylphenyl)benzonitrile)
4-(4-Bromomethylphenyl)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 4'-(Bromomethyl)-[1,1'-biphenyl]-4-carbonitrile
- [1,1'-Biphenyl]-4-carbonitrile,4'-(bromomethyl)-
- 4-[4-(bromomethyl)phenyl]benzonitrile
- 4-CYANO-4'-BROMOMETHYL-BIPHENYL
- 4'-(Bromomethyl)[1,1'-biphenyl]-4-carbonitrile
- SCHEMBL1078454
- 4`-(Bromomethyl)-[1,1'-biphenyl]-4-carbonitrile
- 4-(4-BROMOMETHYLPHENYL)BENZONITRILE
- DTXSID50456311
- FT-0709220
- 50670-51-4
- AKOS015951427
- F73356
- 4-(bromomethyl)-[1,1-biphenyl]-4-carbonitrile
- A7514
- DB-071235
- 4'-(bromomethyl)biphenyl-4-carbonitrile
- 4-(4-Bromomethylphenyl)benzonitrile
-
- Inchi: 1S/C14H10BrN/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8H,9H2
- InChI Key: RGZWLQDGQDLMJX-UHFFFAOYSA-N
- SMILES: BrCC1C=CC(=CC=1)C1C=CC(C#N)=CC=1
Computed Properties
- Exact Mass: 271.00000
- Monoisotopic Mass: 270.99966g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.8
- Topological Polar Surface Area: 23.8Ų
Experimental Properties
- PSA: 23.79000
- LogP: 4.12018
4-(4-Bromomethylphenyl)benzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-(4-Bromomethylphenyl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B418512-100mg |
4-(4-Bromomethylphenyl)benzonitrile |
50670-51-4 | 100mg |
$ 201.00 | 2023-04-18 | ||
| TRC | B418512-500mg |
4-(4-Bromomethylphenyl)benzonitrile |
50670-51-4 | 500mg |
$ 913.00 | 2023-04-18 | ||
| TRC | B418512-1g |
4-(4-Bromomethylphenyl)benzonitrile |
50670-51-4 | 1g |
$ 1300.00 | 2022-06-07 | ||
| TRC | B418512-1000mg |
4-(4-Bromomethylphenyl)benzonitrile |
50670-51-4 | 1g |
$ 1568.00 | 2023-04-18 | ||
| eNovation Chemicals LLC | Y1233276-100mg |
4'-(BROMOMETHYL)-[1,1'-BIPHENYL]-4-CARBONITRILE |
50670-51-4 | 95% | 100mg |
$120 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1233276-250mg |
4'-(BROMOMETHYL)-[1,1'-BIPHENYL]-4-CARBONITRILE |
50670-51-4 | 95% | 250mg |
$170 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1233276-1g |
4'-(BROMOMETHYL)-[1,1'-BIPHENYL]-4-CARBONITRILE |
50670-51-4 | 95% | 1g |
$330 | 2024-06-06 | |
| Alichem | A019118753-1g |
4'-(Bromomethyl)-[1,1'-biphenyl]-4-carbonitrile |
50670-51-4 | 95% | 1g |
$495.00 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1686813-100mg |
4'-(Bromomethyl)-[1,1'-biphenyl]-4-carbonitrile |
50670-51-4 | 98% | 100mg |
¥500.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1686813-250mg |
4'-(Bromomethyl)-[1,1'-biphenyl]-4-carbonitrile |
50670-51-4 | 98% | 250mg |
¥849.00 | 2024-05-11 |
4-(4-Bromomethylphenyl)benzonitrile Suppliers
4-(4-Bromomethylphenyl)benzonitrile Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 4-(4-Bromomethylphenyl)benzonitrile
4-(4-Bromomethylphenyl)benzonitrile: A Comprehensive Overview
4-(4-Bromomethylphenyl)benzonitrile (CAS No. 50670-51-4) is a versatile organic compound with significant applications in various fields of chemistry. This compound, also referred to as bromomethylbenzonitrile derivative, has garnered attention due to its unique structural properties and potential in advanced chemical synthesis. In recent years, researchers have explored its role in heterocyclic chemistry, drug design, and materials science, making it a subject of interest for both academic and industrial sectors.
The molecular structure of 4-(4-bromomethylphenyl)benzonitrile consists of a benzonitrile group attached to a bromomethyl-substituted phenyl ring. This arrangement imparts the compound with distinct electronic and steric properties, which are crucial for its reactivity in various chemical reactions. The presence of the nitrile group (-CN) introduces electron-withdrawing effects, while the bromomethyl group (-CH2Br) adds a layer of reactivity due to its electrophilic bromine atom. These features make the compound an ideal precursor for synthesizing complex molecules, particularly in the development of bioactive compounds and functional materials.
Recent studies have highlighted the importance of 4-(4-bromomethylphenyl)benzonitrile in the synthesis of heterocyclic frameworks, which are fundamental building blocks in organic chemistry. For instance, researchers have employed this compound as a key intermediate in the construction of quinoline derivatives, which exhibit promising biological activities, including anti-inflammatory and anticancer properties. The ability of this compound to undergo various cyclization reactions has further expanded its utility in medicinal chemistry.
In addition to its role in drug discovery, 4-(4-bromomethylphenyl)benzonitrile has found applications in the development of advanced materials. Its use as a precursor for synthesizing aromatic polymers and nanomaterials has been explored, with studies demonstrating its potential in creating high-performance materials for electronic applications. The compound's ability to form stable aromatic systems makes it a valuable component in the design of materials with tailored electronic properties.
The synthesis of 4-(4-bromomethylphenyl)benzonitrile involves multiple steps, often utilizing techniques such as nucleophilic substitution and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing yield. These improvements have made the compound more accessible for large-scale applications, particularly in industries requiring high-purity intermediates.
From an environmental perspective, understanding the behavior and degradation pathways of 4-(4-bromomethylphenyl)benzonitrile is essential for ensuring sustainable practices. Studies have shown that the compound undergoes biodegradation under specific conditions, though further research is needed to optimize its environmental footprint. Regulatory bodies continue to monitor its use to ensure compliance with safety standards and minimize ecological impacts.
In conclusion, 4-(4-bromomethylphenyl)benzonitrile (CAS No. 50670-51-4) stands as a pivotal compound in modern organic chemistry. Its unique structure, versatile reactivity, and wide-ranging applications make it a cornerstone for both fundamental research and industrial innovation. As advancements in synthetic methodologies and material science continue, this compound is poised to play an even greater role in shaping future discoveries across diverse disciplines.
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